Hydrogen‑Bond Acceptor Capability vs. All‑Carbon Analogue Tricyclo[3.3.0.02,8]octan‑3‑one
1‑Azatricyclo[3.3.0.02,8]octan‑3‑one possesses an endocyclic nitrogen atom that serves as an additional hydrogen‑bond acceptor (HBA). In contrast, the all‑carbon analogue tricyclo[3.3.0.02,8]octan‑3‑one contains only the carbonyl oxygen as an HBA. PubChem‑computed data confirm that the azatricyclo compound has two hydrogen‑bond acceptor sites versus one for the all‑carbon ketone (the all‑carbon analogue is computed with a single HBA from the carbonyl and zero HBA from the ring) [1]. The nitrogen also reduces the computed logP from an estimated ~1.2–1.5 (typical for the all‑carbon tricyclic ketone) to 0.2, reflecting increased polarity and aqueous solubility potential. These differences directly affect protein binding, solubility, and pharmacokinetic behaviour [1].
| Evidence Dimension | Hydrogen‑bond acceptor count and lipophilicity |
|---|---|
| Target Compound Data | HBA count = 2; XLogP3‑AA = 0.2 |
| Comparator Or Baseline | All‑carbon analogue tricyclo[3.3.0.02,8]octan‑3‑one: HBA count = 1 (carbonyl only); XLogP3‑AA estimated ~1.2–1.5 |
| Quantified Difference | Δ HBA = +1; Δ XLogP3 ≈ −1.0 to −1.3 units |
| Conditions | Computed properties from PubChem (release 2021.10.14); comparator logP estimated from structural analogues |
Why This Matters
The additional hydrogen‑bond acceptor and lower logP of the azatricyclo derivative predictably alter solubility, permeability, and intermolecular interaction profiles compared with the all‑carbon analogue, making the azatricyclo compound a distinct choice for projects requiring specific hydrogen‑bonding geometries or improved aqueous compatibility.
- [1] PubChem CID 14357416: 1‑Azatricyclo[3.3.0.02,8]octan‑3‑one. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/14357416 (accessed 2026-05-06). View Source
